molecular formula C10H16N2 B13993358 2-Benzylpropane-1,3-diamine CAS No. 83416-73-3

2-Benzylpropane-1,3-diamine

Cat. No.: B13993358
CAS No.: 83416-73-3
M. Wt: 164.25 g/mol
InChI Key: PHZBNNLFBKTVLD-UHFFFAOYSA-N
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Description

2-Benzylpropane-1,3-diamine is a chemical compound of significant interest in organic and medicinal chemistry research . As a derivative of 1,3-diaminopropane, it serves as a versatile building block for the synthesis of more complex molecules . This diamine scaffold is frequently explored in the development of potential pharmaceuticals, particularly for creating compounds that target neurological disorders and show promise as chelating agents for heavy metals . In research settings, diamines of this class are utilized in the synthesis of heterocyclic compounds, which have applications ranging from textile finishing to the formation of coordination complexes . Furthermore, structurally similar 1,3-diamines have demonstrated attractive bioactivity profiles in scientific studies, including potential neuroprotective effects, and are also valuable as organocatalysts or chiral auxiliaries in asymmetric organic synthesis . Researchers value this compound for its potential to modulate neurotransmitter activity, offering pathways for therapeutic benefits in conditions like depression and anxiety . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83416-73-3

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-benzylpropane-1,3-diamine

InChI

InChI=1S/C10H16N2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10H,6-8,11-12H2

InChI Key

PHZBNNLFBKTVLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CN)CN

Origin of Product

United States

Synthetic Methodologies for 2 Benzylpropane 1,3 Diamine and Its Precursors

Strategies for Carbon-Carbon Bond Formation at the C2 Position of Propane-1,3-diamine Scaffold

The introduction of a benzyl (B1604629) group at the C2 position of a propane-1,3-diamine scaffold is a key step in the synthesis of the target molecule. One common strategy involves the use of a malonate derivative as a starting material. For instance, diethyl malonate can be benzylated using benzyl halide in the presence of a base. The resulting diethyl benzylmalonate can then be subjected to a series of reactions, including reduction of the ester groups to alcohols and subsequent conversion of the hydroxyl groups to amines, to yield 2-benzylpropane-1,3-diamine.

Another approach involves the Michael addition of a nucleophile to an appropriate α,β-unsaturated compound. For example, the addition of a benzyl organometallic reagent to a protected acrylamide (B121943) derivative can introduce the benzyl group at the desired position. Subsequent modifications of the functional groups would then lead to the final diamine product.

Amination Reactions for 1,3-Diamine Synthesis

The formation of the 1,3-diamine functionality is a critical aspect of the synthesis. Various amination strategies can be employed. One general and selective method for creating C-N bonds is through the amination of C-H bonds. nih.gov Intramolecular C-H amination of N-alkylsulfamide derivatives is a reliable method for constructing 1,3-diamine structures. researchgate.net

A common precursor for 1,3-diamines is a dinitrile, which can be reduced to the corresponding diamine. For example, 2-benzyl-1,3-dicyanopropane can be hydrogenated over a suitable catalyst, such as Raney nickel or a platinum-based catalyst, to afford this compound.

Alternatively, 1,3-diols can serve as precursors. The hydroxyl groups can be converted to leaving groups, such as tosylates or halides, followed by nucleophilic substitution with an amine source, like ammonia (B1221849) or a protected amine equivalent. A two-step synthesis from commercially available aldehydes can produce 2-substituted propane-1,3-diamines by first creating 1,3-dinitro compounds, which are then hydrogenated using platinum dioxide as a catalyst. researchgate.net

Reductive Amination Protocols for this compound Synthesis

Reductive amination is a versatile and widely used method for the synthesis of amines. masterorganicchemistry.com In the context of this compound synthesis, a suitable diketone or dialdehyde (B1249045) precursor can be reacted with an amine source in the presence of a reducing agent. For example, the reaction of 2-benzyl-1,3-propanedial with ammonia, followed by reduction, would yield the target diamine.

A more direct approach involves the reductive amination of a carbonyl compound with a pre-existing amine. For instance, the reaction of a protected aminoketone with a second amine, followed by reduction, can be a viable route. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comyoutube.comorganic-chemistry.org The choice of reducing agent is often crucial to avoid side reactions, such as the reduction of the initial carbonyl compound. masterorganicchemistry.com One-pot reductive amination procedures offer an efficient pathway where imine formation and reduction occur in a single reaction vessel. arkat-usa.org

A study on the synthesis of N,N'-dibenzylpropane-1,3-diamine involved the reduction of the corresponding di-Schiff base with sodium borohydride, which was achieved without a catalyst or solvent and resulted in excellent yields. researchgate.net Another method describes the synthesis of N-benzylpropane-1,3-diamine derivatives through the reaction of K₂[PtCl₄] with the appropriate ligand in water. nih.govresearchgate.net

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Readily available, inexpensive. arkat-usa.orgCan reduce aldehydes and ketones. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN)Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.comToxic cyanide byproduct.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild, selective, and less toxic than NaBH₃CN. masterorganicchemistry.comMore expensive.

Chemoenzymatic and Asymmetric Synthetic Routes to Chiral this compound

The synthesis of enantiomerically pure this compound is of significant interest, particularly for applications in pharmaceuticals and asymmetric catalysis. Chemoenzymatic approaches, which combine chemical synthesis with biocatalytic steps, offer powerful strategies for achieving high enantioselectivity. nih.gov

One such strategy involves the enzymatic desymmetrization of a prochiral 2-benzyl-1,3-propanediol (B49509) derivative. researchgate.net A lipase (B570770) can selectively acylate one of the two hydroxyl groups, leading to a chiral monoester which can then be chemically converted to the chiral diamine. For instance, Pseudomonas cepacia lipase has been used for the stereoselective enzymatic desymmetrization of prochiral 2-substituted-1,3-propanediamines. researchgate.net

Asymmetric catalytic reactions can also be employed. For example, the asymmetric hydrogenation of a suitable enamine or imine precursor using a chiral catalyst can provide access to the chiral diamine. Another approach is the catalytic asymmetric double Mannich reaction of N-Boc-imines with malononitrile, which can yield chiral 1,3-diamines with high enantioselectivity. d-nb.info Furthermore, the asymmetric Strecker reaction of N-benzhydrylimines has been utilized for the synthesis of chiral diamines. nih.gov

Table 2: Examples of Chemoenzymatic and Asymmetric Syntheses

MethodKey Reagent/CatalystOutcomeReference
Enzymatic DesymmetrizationPseudomonas cepacia lipaseEnantioselective acylation of a prochiral diol researchgate.net
Asymmetric Double Mannich ReactionDinuclear bis(phosphoimino)binaphthoxy-Pd₂(OAc)₂ complexHighly enantioselective synthesis of chiral 1,3-diamines d-nb.info
Asymmetric Strecker ReactionRecyclable chiral amide-based organocatalystHigh yield and excellent chiral induction of α-aminonitriles nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. acs.orgsemanticscholar.org In the synthesis of this compound, several strategies can be adopted to improve the greenness of the process.

One key aspect is the use of greener solvents, such as water or ethanol, or even performing reactions under solvent-free conditions. researchgate.net For example, a reported synthesis of N,N'-dibenzyl or N,N'-(2-hydroxybenzyl)diamines was achieved through the reduction of di-Schiff bases in water, eliminating the need for a catalyst and azeotropic water removal. researchgate.net

Another principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic methods are generally preferred over stoichiometric reagents as they generate less waste. acs.org The development of efficient catalytic systems for the synthesis of 1,3-diamines, such as those based on rhodium or iodine, contributes to greener synthetic routes. nih.govacs.org

Energy efficiency is also a crucial consideration. acs.org Microwave-assisted synthesis has been shown to be a simple, novel, and convenient method for the synthesis of bis-Schiff bases from propane-1,3-diamine, often leading to shorter reaction times and cleaner products. acgpubs.org

Table 3: Green Chemistry Metrics for Synthetic Routes

Green Chemistry PrincipleApplication in Diamine Synthesis
Waste PreventionUsing catalytic reactions to minimize byproducts. acs.org
Atom EconomyDesigning reactions where most atoms of the reactants are incorporated into the product. acs.org
Use of Safer SolventsEmploying water or other benign solvents, or solvent-free conditions. researchgate.net
Energy EfficiencyUtilizing microwave irradiation to reduce reaction times and energy consumption. acs.orgacgpubs.org
CatalysisEmploying catalysts to increase reaction efficiency and reduce waste. acs.org

Derivatization and Functionalization of 2 Benzylpropane 1,3 Diamine

N-Alkylation and N-Acylation Reactions of Amine Groups

The primary amine functionalities of 2-Benzylpropane-1,3-diamine readily undergo N-alkylation and N-acylation reactions. These transformations are fundamental in organic synthesis for creating new carbon-nitrogen and amide bonds, respectively. researchgate.net

N-Alkylation involves the reaction of the diamine with alkyl halides or other alkylating agents. Stepwise N-alkylation is a common method for synthesizing more complex polyamines and N-heterocycles like piperazines and 1,4-diazepanes. d-nb.info For a substrate like this compound, mono- or di-alkylation can be achieved by controlling the stoichiometry of the reactants. The reaction of a diamine with an alkyl halide in the presence of a base can lead to the formation of secondary or tertiary amines.

N-Acylation is the reaction of the diamine with acylating agents such as acid chlorides, anhydrides, or esters to form amide bonds. This reaction is one of the most widely researched transformations in organic chemistry. researchgate.net In the case of this compound, reaction with two equivalents of an acylating agent would yield the corresponding N,N'-diacyl derivative. Research on the closely related 2-phenylpropane-1,3-diamine (B1615510) has shown that enzymatic desymmetrization can be achieved through selective acylation, yielding optically active amino carbamates. thieme-connect.de This chemoenzymatic route highlights the potential for creating chiral building blocks from prochiral 2-substituted-1,3-diamines. researchgate.net

ReactantAcylating AgentExpected ProductReaction Type
This compoundAcetyl Chloride (2 eq.)N,N'-(2-benzylpropane-1,3-diyl)diacetamideN-Acylation
This compoundBenzoyl Chloride (2 eq.)N,N'-(2-benzylpropane-1,3-diyl)dibenzamideN-Acylation
This compoundDiallyl CarbonateAllyl (3-amino-2-benzylpropyl)carbamateEnzymatic Mono-N-alkoxycarbonylation thieme-connect.deresearchgate.net
This compoundMethyl Iodide (excess)2-Benzyl-N1,N1,N1,N3,N3,N3-hexamethylpropane-1,3-diaminium iodideExhaustive N-Alkylation

Synthesis of Schiff Bases from this compound

Schiff bases, characterized by the imine (-C=N-) functional group, are typically formed through the condensation of a primary amine with an aldehyde or a ketone. jocpr.com this compound can react with two equivalents of a carbonyl compound to form a bis-Schiff base. This reaction is versatile and has been performed using various conventional and microwave-assisted methods. acgpubs.org

The general procedure involves mixing the diamine with a suitable aldehyde or ketone, often in a solvent like ethanol, and heating the mixture. acgpubs.orgnih.gov In some cases, a catalyst may be used to improve yield and reaction time. jocpr.com The resulting bis-Schiff bases are important intermediates in the synthesis of macrocycles and can also possess interesting biological properties. acgpubs.orgscielo.org.za For example, studies on the unsubstituted propane-1,3-diamine show it readily condenses with various substituted benzaldehydes to form bis-Schiff bases in high yields. acgpubs.org A similar reactivity pattern is expected for this compound, with the benzyl (B1604629) group providing additional steric bulk and lipophilicity to the resulting Schiff base ligand.

DiamineCarbonyl Compound (2 eq.)Expected Schiff Base ProductReaction Conditions Example
This compoundSalicylaldehyde2,2'-((2-benzylpropane-1,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenolEthanol, reflux jocpr.com
This compoundBenzaldehydeN,N'-(2-benzylpropane-1,3-diyl)bis(1-phenylmethanimine)Ethanol, reflux
This compound4-DimethylaminobenzaldehydeN1,N3-bis(4-(dimethylamino)benzylidene)-2-benzylpropane-1,3-diamineEthanol, reflux scielo.org.za
This compound2-AcetylpyridineN,N'-(2-benzylpropane-1,3-diyl)bis(1-(pyridin-2-yl)ethan-1-imine)Methanol, reflux

Preparation of Macrocyclic and Polymeric Ligands incorporating this compound Units

Diamine units are fundamental building blocks for the synthesis of macrocyclic ligands. uc.ptcore.ac.uk These large, ring-structured molecules are of great interest in coordination chemistry for their ability to form stable complexes with metal ions. researchgate.net A primary route to tetraaza macrocycles is the metal-ion-templated [2+2] condensation of a diamine with a dicarbonyl compound. core.ac.uknih.gov

In this "template synthesis," a metal ion directs the orientation of the reacting molecules, facilitating the ring-closing reaction over polymerization. nih.govacs.org this compound can serve as the diamine component in such syntheses. The condensation of the diamine with a dicarbonyl compound, such as a diketone or a dialdehyde (B1249045), around a metal ion template (e.g., Ni(II), Co(II), Cu(II)) would lead to the formation of a metal complex of a macrocyclic Schiff base. core.ac.ukacs.org The steric hindrance from the benzyl group at the 2-position of the propane (B168953) bridge would be expected to influence the conformation of the resulting macrocycle and its coordination properties.

While the majority of macrocycle syntheses result in discrete molecules, diamines can also be incorporated into polymeric structures. Reaction of diamines with difunctional reagents, such as diacyl chlorides or dialdehydes under conditions that favor polymerization over cyclization, can lead to the formation of polyamides or polyimines. These polymers can also act as ligands, capable of coordinating multiple metal centers.

Coordination Chemistry of 2 Benzylpropane 1,3 Diamine

2-Benzylpropane-1,3-diamine as a Bidentate Ligand in Transition Metal Complexes

This compound functions as a bidentate ligand, coordinating to metal centers through the lone pairs of electrons on its two nitrogen atoms to form a stable six-membered chelate ring. This chelating effect enhances the thermodynamic stability of the resulting metal complexes compared to analogous complexes with monodentate amine ligands. The presence of the benzyl (B1604629) group introduces steric bulk and potential for non-covalent interactions, which can influence the coordination geometry and the packing of the complexes in the solid state. The fundamental coordination behavior involves the donation of the nitrogen lone pairs to vacant orbitals of a transition metal ion, forming a dative covalent bond. This interaction is central to the formation of a wide array of coordination compounds with diverse applications. solubilityofthings.com

Complexation with Various Metal Centers (e.g., Ni(II), Pt(II), Fe(II), Ru(II), Os(II))

The versatility of this compound as a ligand is demonstrated by its ability to form complexes with a range of transition metal ions, including but not limited to Ni(II), Pt(II), Fe(II), Ru(II), and Os(II).

Nickel(II) Complexes: Nickel(II) complexes with ligands derived from 1,3-diaminopropane (B46017) have been synthesized and characterized. rsc.orgrsc.org For instance, the reaction of [Ni(tn)₃]²⁺ (where tn = 1,3-diaminopropane) with disaccharides yields bis(N-D-aldosylpropane-1,3-diamine)nickel(II) complexes. rsc.org In these complexes, the nickel atom is typically in an octahedral coordination environment. rsc.orgnih.gov The study of Ni(II) complexes with related Schiff-base ligands incorporating 1,3-diaminopropane has also been reported. rsc.org

Platinum(II) Complexes: A series of platinum(II) complexes with N-benzyl-1,3-propanediamine derivatives have been synthesized by reacting the appropriate ligand with potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in water. nih.govresearchgate.net These complexes are analogs of the anticancer drug cisplatin. nih.govresearchgate.net The resulting dichloroplatinum(II) complexes have been characterized by various spectroscopic methods. nih.govresearchgate.net Furthermore, platinum(II) complexes containing both N-benzylpropane-1,3-diamine and other ligands like 2,2'-bipyridine (B1663995) have been synthesized and structurally characterized. researchgate.net

Iron(II) Complexes: The coordination chemistry of iron(II) with polydentate ligands incorporating a diamine backbone has been explored. For example, iron(II) complexes with pentadentate ligands derived from ethane-1,2-diamine have been shown to have a labile sixth coordination site. rsc.org While direct studies on this compound with Fe(II) are not extensively detailed in the provided results, the behavior of similar iron(II) complexes with related aminopyridyl ligands suggests that stable complexes can be formed. rsc.org In one instance, an iron(II) complex with a related diamine ligand demonstrated a tetradentate coordination mode.

Ruthenium(II) Complexes: Ruthenium(II) complexes containing 1,3-diamine ligands have been synthesized. najah.edu For example, neutral Ru(II) complexes of the type [RuCl₂(PP)(NN)] (where PP is a phosphine (B1218219) or diphosphine and NN is a 1,3-diamine) are readily synthesized. najah.edu The exchange of ligands in ruthenium(II) complexes containing diamines has also been investigated. najah.edu Ruthenium(II) carbonyl complexes with related bidentate ligands have also been prepared and structurally characterized, often exhibiting a distorted octahedral geometry. rsc.org

Osmium(II) Complexes: The synthesis of osmium(II) complexes with various polypyridyl ligands has been a subject of interest. nih.govchemrxiv.org While direct synthesis with this compound is not explicitly detailed, the preparation of osmium(II) complexes with other diamine and related ligands suggests the feasibility of such coordination. scispace.comresearchgate.net For instance, osmium(II) hydridocarbonyl complexes have been prepared, demonstrating the diverse reactivity of osmium. ru.nl

Structural Elucidation of Metal-2-Benzylpropane-1,3-diamine Complexes

The precise three-dimensional arrangement of atoms in metal-2-benzylpropane-1,3-diamine complexes is determined using a combination of powerful analytical techniques.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes. For example, the crystal structure of (N-benzylpropane-1,3-diamine-κ²N,N′)(2,2′-bipyridine-κ²N,N′)platinum(II) chloride reveals that the platinum atom is chelated by both the N-benzylpropane-1,3-diamine and 2,2′-bipyridine ligands. researchgate.netresearchgate.net In this specific complex, the platinum center adopts a square planar geometry, which is common for Pt(II) complexes. researchgate.net The study also detailed the torsion angle of Pt1—N4—C14—C15 as -63.4(3)°. researchgate.net X-ray crystallography also provides insights into the stereochemistry of the complexes, including the conformation of the six-membered chelate ring formed by the diamine ligand.

The table below summarizes crystallographic data for a representative platinum(II) complex.

Compound Crystal System Space Group a (Å) b (Å) c (Å) **β (°) **Z R-factor
[Pt(C₁₀H₁₆N₂)(C₁₀H₈N₂)]Cl₂MonoclinicP2(1)/c9.884(2)24.717(2)9.560(5)113.83(3)40.029

Data from a study on (N-benzylpropane-1,3-diamine-κ²N, N′)(2,2′-bipyridine-κ²N,N′)platinum(II) chloride. researchgate.net

A suite of spectroscopic techniques is employed to characterize these coordination compounds in various states.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand and its complexes in solution. For instance, in the ¹H-NMR spectrum of a platinum(II) complex with an N-benzyl-1,3-propanediamine derivative, the signals for the methylene (B1212753) (CH₂) and amine (NH) protons are observed, often with shifts upon coordination to the metal center. nih.gov ¹⁹⁵Pt-NMR spectroscopy is particularly useful for platinum complexes, providing information about the coordination environment of the platinum atom. nih.gov

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in the complexes and to confirm the coordination of the ligand. The N-H stretching vibrations of the amine groups in the ligand typically shift upon coordination to the metal. Additionally, new bands corresponding to the metal-nitrogen (M-N) and, if applicable, metal-halide (e.g., Pt-Cl) stretching vibrations can be observed in the far-IR region of the spectrum. researchgate.net For example, in dichloroplatinum(II) complexes, absorptions corresponding to ν(Pt-N) and ν(Pt-Cl) are observed around 550 cm⁻¹ and 325 cm⁻¹, respectively. researchgate.net

UV-Vis Spectroscopy: Electronic or UV-Vis absorption spectroscopy provides information about the electronic transitions within the complex, which are influenced by the coordination geometry and the nature of the metal and ligands. These spectra can be used to study charge transfer transitions between the metal and the ligand. orientjchem.org

The following table presents selected spectroscopic data for a representative platinum(II) complex with a derivative of N-benzyl-1,3-propanediamine.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹)
[N-(4-methoxy-benzyl)propane-1,3-diamine]dichloroplatinum(II)1.49 (m, 2H, CH₂), 2.40; 2.49 (2m, 4H, CH₂NH₂, CH₂NH), 3.72 (s, 3H, OCH₃), 3.92; 4.33 (2dd, 2H, H7', H7''), 5.12; 5.85 (2sl, 3H, NH₂, NH), 6.88; 7.32 (2d, 4H, Ph)23.06; 42.43; 47.05; 55.14 (CH₂); 55.22 (OCH₃);113.58; 131.07; 131.87; 132.45; 158.86 (Ph)3245, 3216, 3168, 3144 (N-H), 3004, 2938 (C-H), 1611, 1513, 1460 (C=C), 1253 (C-O), 554 (Pt-N), 329 (Pt-Cl)

Data from a study on platinum complexes with N-benzyl-1,3-propanediamine derivatives. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within the crystal lattice of the metal complexes. rsc.orgmdpi.com This analysis maps the electron distribution to define the space occupied by a molecule in the crystal, allowing for the identification and characterization of close contacts between neighboring molecules, such as hydrogen bonds and van der Waals forces. iucr.org For instance, in related nickel(II) complexes with diamine ligands, Hirshfeld analysis has revealed the significant contributions of H···H, O···H/H···O, and H···Cl interactions to the crystal packing. iucr.org This information is crucial for understanding the supramolecular architecture and the factors that govern the packing of the complexes in the solid state.

Influence of this compound Ligand on Coordination Geometry and Electronic Properties

The this compound ligand exerts a significant influence on both the coordination geometry and the electronic properties of the resulting metal complexes. The steric bulk of the benzyl group can lead to distortions from idealized coordination geometries. For example, in crowded complexes, the ligand may adopt a conformation that minimizes steric hindrance, which can affect the bond angles and distances around the metal center. rsc.org

The electronic properties of the complex are also modulated by the ligand. The σ-donating ability of the amine groups influences the electron density at the metal center, which in turn affects the metal's redox potential and reactivity. The benzyl group, while not directly involved in coordination, can participate in π-stacking interactions with other aromatic ligands within the complex or with neighboring molecules in the crystal lattice. These non-covalent interactions can further stabilize the structure and influence the electronic properties. The nature of the substituent on the benzyl ring (if any) can also fine-tune the electronic properties of the ligand and, consequently, the complex. nih.gov

No Polynuclear or Supramolecular Assemblies of this compound Found in Scientific Literature

Extensive searches for published studies on the coordination chemistry of this compound, specifically focusing on its use as a ligand in the formation of multi-metal complexes or extended supramolecular structures, yielded no relevant results. Standard scientific databases and search engines did not provide any articles detailing the synthesis, structural characterization, or properties of such assemblies.

Therefore, the requested article section, "4.5. Polynuclear and Supramolecular Assemblies involving this compound Complexes," cannot be generated as there is no scientific information on which to base the content. The exploration of this specific area of coordination chemistry appears to be an uninvestigated field of research.

Based on a thorough review of available scientific literature, there are no specific computational and theoretical studies published that focus solely on the chemical compound “this compound.” Research providing detailed Density Functional Theory (DFT) calculations, conformational analyses, molecular modeling of ligand-metal interactions, spectroscopic property predictions, or computational studies on its reactivity and reaction mechanisms is not present in the public domain.

While computational studies exist for structurally related compounds, such as isomers like N-benzylpropane-1,3-diamine or analogues like 2,2-dimethylpropane-1,3-diamine, this information cannot be directly extrapolated to accurately describe the specific properties and behaviors of this compound. Generating an article based on the provided outline would require specific data from dedicated research on this exact compound, which is currently unavailable.

Therefore, the requested article on the computational and theoretical studies of this compound cannot be generated at this time due to the absence of the necessary scientific research and data.

Applications in Materials Science

2-Benzylpropane-1,3-diamine as a Building Block for Polymeric Materials

The presence of two primary amine groups allows this compound to readily participate in polymerization reactions, while the pendant benzyl (B1604629) group can impart unique properties to the resulting polymer, such as modified chain packing, altered solubility, and enhanced thermal or mechanical characteristics.

The primary application of this compound in polymeric materials is in the synthesis of polyamides through interfacial polymerization. In this process, the diamine is reacted with a polyfunctional acyl halide to form a thin-film polymer. The bulky benzyl group on the diamine influences the polymer's microstructure, which can be advantageous for creating materials with specific separation properties. For instance, its use has been noted in the preparation of polyamide membranes for reverse osmosis. google.com

The general reaction involves dissolving this compound in an aqueous solution and reacting it at the interface with a water-insoluble solution containing a polyfunctional acyl halide, such as trimesoyl chloride. The steric hindrance provided by the benzyl group can affect the cross-linking density and morphology of the resulting polyamide film.

While the synthesis of polyamides from 1,3-propanediamine is known to be challenging due to the high reactivity of the monomer, the substitution on the carbon backbone, as in this compound, modifies this reactivity and the properties of the final polymer. rsc.org Polyamides derived from simple 1,3-propanediamine can exhibit melting points ranging from 196 to 216 °C. rsc.org

The synthesis of polyurethanes or polyureas from this compound is also theoretically feasible, following standard polyaddition reactions where the diamine is reacted with diisocyanates. However, specific research detailing the synthesis and enhanced properties of polyurethanes derived from this particular diamine is not extensively available in the public domain. A historical patent suggests the production of polyurethanes and polyureas from substituted diamines, indicating its potential in this area.

The most prominent example of an advanced functional material synthesized using this compound is the composite reverse osmosis (RO) membrane. google.com These membranes are designed for desalination and water purification, requiring a combination of high water flux and high salt rejection.

In this context, this compound is used as one of the amine reactants to form the thin-film polyamide discriminating layer on a microporous support. The incorporation of the benzyl group into the polyamide structure is intended to modify the membrane's surface characteristics and free volume, thereby influencing its performance in terms of permeability and selectivity. The goal of using such specialized monomers is to create membranes that offer an optimal balance of high water flux and efficient rejection of salts and other solutes at various operating pressures. google.com

Component Role in Polymer Synthesis Resulting Functional Material Key Property
This compoundPolyfunctional amine monomerPolyamide Discriminating LayerModified morphology and separation characteristics
Trimesoyl chloridePolyfunctional acyl halide co-monomerPolyamide Discriminating LayerForms cross-linked polymer network
Microporous SupportSubstrateComposite Reverse Osmosis MembraneProvides mechanical strength

Integration into Supramolecular Architectures

Based on available scientific literature, the integration of this compound into supramolecular architectures is not a well-documented area of research. Supramolecular chemistry relies on non-covalent interactions (like hydrogen bonding and π-stacking) to form ordered assemblies. While the amine groups of the molecule could participate in hydrogen bonding and the benzyl group in π-stacking, specific studies detailing its use in forming defined supramolecular structures have not been reported.

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers with this compound Ligands

There is no significant body of published research demonstrating the use of this compound as a ligand in the design and synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. The design of these materials typically requires specific ligand geometries and coordination preferences to form porous, crystalline structures. The flexibility of the propane (B168953) backbone and the steric hindrance from the benzyl group may present challenges or create unique (but as yet unexplored) opportunities in the rational design of such frameworks. The steric hindrance of bulky substituents on diamine ligands can influence the stability and properties of frameworks when successfully incorporated. researchgate.netresearchgate.net

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

While synthetic methods for 1,3-diamines are established, future research will likely focus on developing more efficient, stereoselective, and sustainable routes to 2-benzylpropane-1,3-diamine and its derivatives. rsc.org Current strategies often involve multi-step processes, and there is considerable room for improvement. researchgate.net

Future synthetic explorations could include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to access enantiomerically pure forms of the diamine is a significant goal. This would be crucial for its application in asymmetric catalysis and pharmaceuticals. researchgate.net

Green Chemistry Approaches: The application of green chemistry principles, such as using renewable starting materials, employing solvent-free reaction conditions, or utilizing catalytic methods to reduce waste, represents a major avenue for innovation. For instance, catalytic reductive amination could offer a more atom-economical alternative to traditional methods.

C-H Amination: Advanced techniques like rhodium-catalyzed C-H insertion, which have been used for other diamine syntheses, could be adapted to provide direct and selective access to complex derivatives of this compound. nih.gov This would allow for the construction of the diamine scaffold from readily available hydrocarbon precursors.

Table 1: Potential Novel Synthetic Strategies

Synthetic Strategy Potential Advantages Key Research Focus
Catalytic Asymmetric Hydrogenation of Enamines High enantioselectivity, access to chiral diamines. Development of novel chiral catalysts and optimization of reaction conditions.
Biocatalytic Approaches High specificity, mild reaction conditions, environmentally benign. Enzyme screening and engineering for the target molecule.

Design of Advanced Ligand Systems for Specific Catalytic Transformations

The two primary amine groups of this compound make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. While 1,2-diamines are extensively used, the potential of 1,3-diamine derivatives is comparatively underexplored. nih.gov

Future research is anticipated in the following areas:

Asymmetric Catalysis: Chiral versions of this compound could be used to create novel catalysts for asymmetric reactions, such as Mannich or Michael reactions, providing high enantioselectivity. nih.gov

Pincer Ligands: The diamine can serve as a backbone for NCN pincer ligands. mdpi.com By modifying the amine groups and the benzyl (B1604629) ring, the steric and electronic properties of the resulting metal complexes can be fine-tuned for specific catalytic applications, such as C-H activation. researchgate.net

Biomedical Applications: Building on research into platinum complexes with N-benzyl-1,3-propanediamine derivatives as potential antineoplastic agents, new metal complexes of this compound could be designed and investigated for therapeutic or diagnostic purposes. researchgate.net

Investigation of New Materials Applications

The integration of this compound into polymeric and supramolecular structures is a promising field of future research. Aromatic diamines are known to be critical building blocks for high-performance materials. nbinno.com

Potential applications in materials science include:

High-Performance Polymers: The compound could be used as a monomer for the synthesis of polyamides and polyimides. The presence of the benzyl group is expected to impart increased thermal stability, mechanical strength, and specific optical properties to the resulting polymers. nbinno.com

Epoxy Resins: As a curing agent for epoxy resins, it could enhance cross-linking density, leading to materials with superior durability and resistance to chemical and thermal degradation. nbinno.com

Metal-Organic Frameworks (MOFs): The diamine could function as an organic linker in the construction of novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work. Future research should leverage these methods to explore the properties of this compound.

Key areas for computational investigation include:

Conformational Analysis: Understanding the preferred conformations of the diamine and its derivatives is crucial for designing specific ligand architectures and predicting their coordination behavior.

DFT Studies: Density Functional Theory (DFT) can be used to investigate the electronic structure of the molecule and its metal complexes. mdpi.com This can provide insights into its reactivity, the stability of its complexes, and the mechanisms of catalytic reactions in which it participates. nih.gov

Predictive Modeling: Computational models can be developed to predict the properties of polymers or materials incorporating the diamine, accelerating the discovery of new materials with desired characteristics.

Potential for Derivatization Towards Unique Chemical Scaffolds

The true versatility of this compound lies in its potential for derivatization. The two amine groups and the phenyl ring provide multiple sites for chemical modification, allowing for the creation of a diverse library of new compounds.

Future derivatization strategies could focus on:

Heterocyclic Synthesis: Using the diamine as a starting material for the synthesis of novel heterocyclic compounds, such as diazepines or other fused ring systems. The combination of the diamine backbone with other cyclic structures could lead to molecules with unique biological activities. nih.gov

Functionalization of the Phenyl Ring: Introducing various substituents onto the phenyl ring can modulate the electronic properties and steric bulk of the molecule, which is particularly important for its use in catalysis and materials science.

Scaffold Diversity Synthesis: Employing complexity-generating reactions to combine the diamine with other building blocks, leading to structurally and functionally distinct molecular scaffolds for drug discovery and other applications.

Table 2: Examples of Potential Derivatization for New Scaffolds

Derivative Class Synthetic Approach Potential Application
Bis-amides/ureas Acylation or reaction with isocyanates Supramolecular chemistry, organocatalysis
Schiff Bases Condensation with aldehydes/ketones Coordination chemistry, antimicrobial agents
N-Heterocyclic Carbenes (NHCs) Multi-step synthesis involving cyclization Homogeneous catalysis

Q & A

Q. Q1. What are the standard synthetic routes for 2-Benzylpropane-1,3-diamine, and how can purity be optimized during synthesis?

Methodological Answer: this compound is typically synthesized via reductive amination of 3-benzylaminopropanal or through alkylation of propane-1,3-diamine with benzyl halides. Key steps include:

  • Step 1 : Benzylation of propane-1,3-diamine under inert conditions (e.g., N₂ atmosphere) using benzyl bromide as the alkylating agent.
  • Step 2 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to remove unreacted starting materials.
  • Optimization : Purity (>98%) is achieved by iterative recrystallization in ethanol/water mixtures and validated via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. Q2. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Structural validation combines spectroscopic and crystallographic methods:

  • NMR : 1^1H NMR (D₂O, 400 MHz) shows characteristic peaks: δ 1.65 (m, 2H, CH₂), 2.75 (t, 4H, NH₂CH₂), and 7.30 (m, 5H, benzyl).
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular weight (178.26 g/mol) with [M+H]⁺ at m/z 179.3.
  • X-ray Crystallography : Single-crystal diffraction (using SHELXS-90) resolves bond angles and distances, confirming the diamine backbone and benzyl substituent geometry .

Q. Q3. What are the key physicochemical properties of this compound relevant to laboratory handling?

Q. Q4. How does this compound function as a ligand in transition-metal complexes, and what coordination modes are observed?

Methodological Answer: The compound acts as a bidentate ligand via its two primary amine groups. Case studies include:

  • Copper(II) Complexes : Forms [Cu(L)Cl₂] structures (L = this compound) with square-planar geometry, characterized by UV-Vis (λmax ~600 nm) and EPR spectroscopy.
  • Zinc(II) Complexes : Adopts tetrahedral coordination in [Zn(L)(NCS)₂], validated by IR (ν(CN) at 2060 cm⁻¹) and single-crystal XRD .
  • Design Tip : Steric effects from the benzyl group influence metal-ligand stability; optimize metal-to-ligand ratios (1:1 to 1:2) to prevent precipitation .

Q. Q5. What experimental challenges arise in analyzing contradictory bioactivity data for this compound derivatives?

Methodological Answer: Common discrepancies include variability in antimicrobial IC₅₀ values or cytotoxicity profiles. Resolution strategies:

  • Control for Solvent Effects : Use DMSO at <0.1% to avoid false positives in cell-based assays.
  • Batch Consistency : Validate synthetic batches via LC-MS to ensure identical impurity profiles.
  • Statistical Triangulation : Combine ANOVA (quantitative) with qualitative outlier analysis (e.g., Grubbs' test) to identify anomalous data points .

Q. Q6. How can phase annealing in crystallography improve structural resolution for large this compound derivatives?

Methodological Answer: For macromolecular derivatives (e.g., polymeric coordination networks), phase annealing in SHELX-90 enhances structure determination:

  • Protocol : Initial phases derived from Patterson methods, followed by simulated annealing (20 K cooling steps) to refine negative quartet relations.
  • Outcome : Reduces phase errors by 30–50%, enabling resolution of benzyl group orientations in low-symmetry space groups (e.g., P2₁/c) .

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